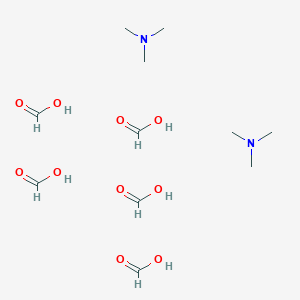
N,N'-(4-Methyl-1,3-phenylene)bis(propyl carbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) is a chemical compound with the molecular formula C15H22N2O4 and a molecular weight of 294.354 g/mol . It is known for its unique structure, which includes a 4-methyl-1,3-phenylene core with two propyl carbamate groups attached. This compound is often used in early discovery research due to its rare and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate groups .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as altered neurotransmitter levels .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(4-Methyl-1,3-phenylene)bis(3-pyridyl carbamate)
- N,N’-(4-Methyl-1,3-phenylene)bis(2-chloroethyl carbamate)
- N,N’-(4-Methyl-1,3-phenylene)bis(4-(benzyloxycarbonyl)phenyl carbamate)
- N,N’-(4-Bromo-2-methyl-m-phenylene)bis(2-(4-chlorophenylthio)ethyl carbamate)
Uniqueness
N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) is unique due to its specific structural features and the presence of propyl carbamate groups.
Propiedades
Número CAS |
60483-66-1 |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
propyl N-[2-methyl-5-(propoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-4-8-20-14(18)16-12-7-6-11(3)13(10-12)17-15(19)21-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18)(H,17,19) |
Clave InChI |
AZOPMOSYNSRIOO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11961200.png)
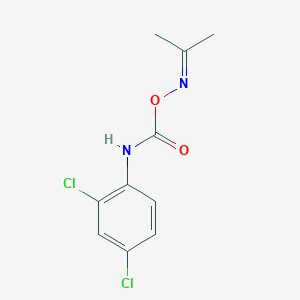



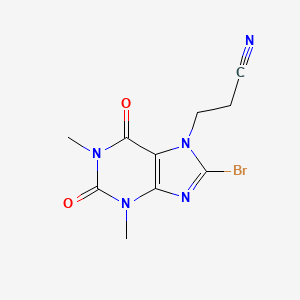
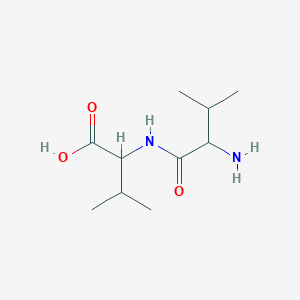
![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)

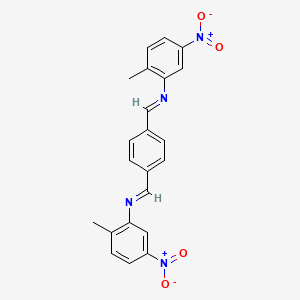
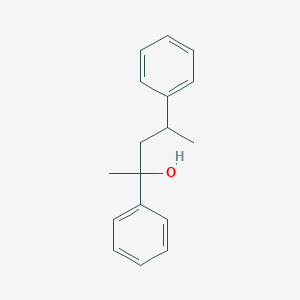
![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)

